molecular formula C9H8BrNO B1458753 1-(3-Bromophenyl)azetidin-2-one CAS No. 38560-28-0

1-(3-Bromophenyl)azetidin-2-one

Cat. No.: B1458753
CAS No.: 38560-28-0
M. Wt: 226.07 g/mol
InChI Key: BIBBPRFERILTDN-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)azetidin-2-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . The interaction between this compound and these enzymes leads to the inhibition of bacterial growth, making it a potential candidate for antibacterial agents. Additionally, this compound has been studied for its antiproliferative activity in cancer cells, where it interacts with tubulin, a protein involved in cell division . The binding of this compound to tubulin disrupts microtubule assembly, leading to cell cycle arrest and apoptosis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation by targeting tubulin and disrupting microtubule dynamics . This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis. Furthermore, this compound has been observed to influence cell signaling pathways, particularly those involved in cell division and apoptosis. The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes related to cell cycle regulation and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit transpeptidase enzymes, which are essential for bacterial cell-wall synthesis . This dual mechanism of action makes it a promising candidate for both anticancer and antibacterial therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative and antibacterial effects, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect. Careful dosage optimization is essential to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. These reactions introduce or unmask hydrophilic groups, increasing the compound’s solubility. In phase II reactions, conjugation with endogenous molecules such as glucuronic acid or glutathione occurs, further enhancing the compound’s excretion from the body. The interactions with these enzymes and cofactors play a crucial role in the compound’s metabolism and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

1-(3-bromophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBBPRFERILTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857267
Record name 1-(3-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38560-28-0
Record name 1-(3-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.